

Spectroscopic Data of 1,3-Cyclopentanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Cyclopentanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Cyclopentanediol**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The spectroscopic data for a mixture of cis- and trans-**1,3-Cyclopentanediol**, as well as for the individual isomers, have been compiled from various spectral databases. The key quantitative data are presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the **1,3-Cyclopentanediol** molecule.

^1H NMR Data (Mixture of cis and trans isomers)

| Chemical Shift (δ) ppm | Multiplicity |
|---------------------------------|--------------|
| 1.4 - 2.2 | m |
| 3.6 (OH) | br s |
| 4.3 | m |

^{13}C NMR Data (Mixture of cis and trans isomers)

| Chemical Shift (δ) ppm |
|---------------------------------|
| 23.5 |
| 35.5 |
| 44.5 |
| 73.0 |

Note: The broadness and multiplicity of the peaks in the ^1H NMR spectrum are indicative of a mixture of isomers and the presence of hydroxyl protons, which can undergo chemical exchange.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,3-Cyclopentanediol** is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl groups.

IR Spectral Data (Mixture of cis and trans isomers)

| Wavenumber (cm ⁻¹) | Description |
|--------------------------------|---------------------|
| 3350 | O-H stretch (broad) |
| 2950 | C-H stretch |
| 1450 | C-H bend |
| 1050 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of **1,3-Cyclopentanediol** shows a molecular ion peak corresponding to its molecular weight.

Mass Spectrometry Data (cis-1,3-Cyclopentanediol)

| m/z | Relative Intensity (%) |
|-----|------------------------|
| 102 | 5 |
| 84 | 100 |
| 69 | 40 |
| 57 | 85 |
| 41 | 70 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of **1,3-Cyclopentanediol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), and transferred to an NMR tube. The spectrum is acquired

on a high-resolution NMR spectrometer. For ^1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, a wider spectral width, from 0 to 100 ppm, is used.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample of **1,3-Cyclopentanediol**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

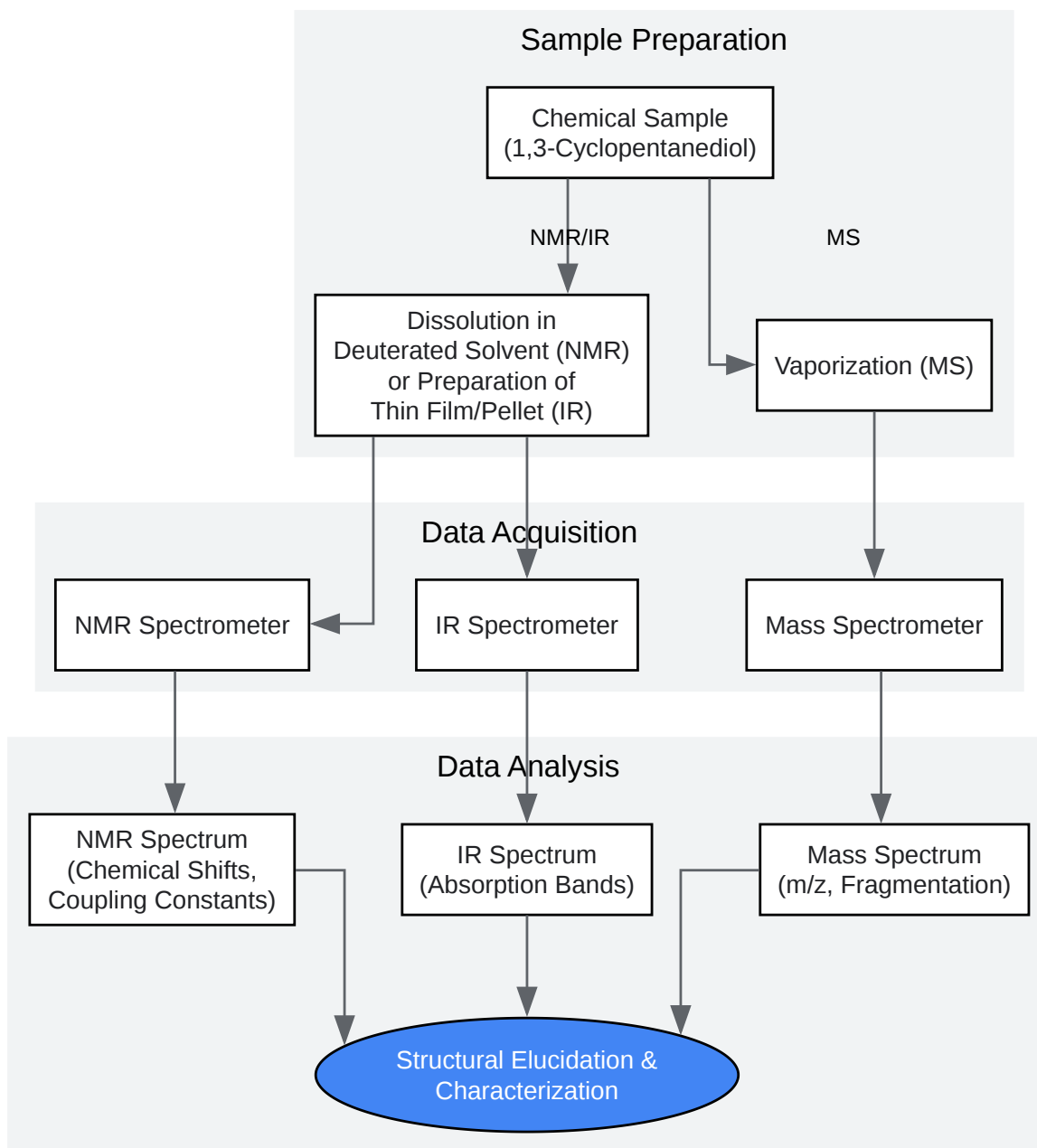
Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1,3-Cyclopentanediol**.

General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis.

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